molecular formula C9H11BrO B1282434 2-Bromo-4-methoxy-1,3-dimethylbenzene CAS No. 23453-90-9

2-Bromo-4-methoxy-1,3-dimethylbenzene

Cat. No. B1282434
CAS RN: 23453-90-9
M. Wt: 215.09 g/mol
InChI Key: FADYDSCBJSKXOO-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxy-1,3-dimethylbenzene is a brominated aromatic compound with methoxy and methyl substituents on the benzene ring. It is related to various compounds studied for their chemical reactivity and potential applications in organic synthesis and material science. The compound's structure includes a bromine atom, which is a common functional group in organic chemistry used for further chemical transformations .

Synthesis Analysis

The synthesis of brominated aromatic compounds often involves the direct bromination of methylated benzene derivatives. For instance, the bromination of 2,6-dimethyl-4-methoxybenzyl alcohols and related compounds has been studied, showing that the presence of electron-donating or -withdrawing groups can significantly affect the bromination outcome . Similarly, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine through diazotization and bromination indicates the versatility of bromination reactions in synthesizing polybrominated compounds . These studies provide insights into the synthesis of 2-Bromo-4-methoxy-1,3-dimethylbenzene, suggesting that controlled bromination of a suitably substituted methoxybenzene could yield the desired product.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is influenced by the substituents on the benzene ring. For example, the study of bromine-substituted 9-(2-Methoxy-4,6-dimethylphenyl)fluorenes revealed that the presence of bromo groups affects the rotational barrier about the carbon-carbon bond, indicating that the bromo and methoxy groups can influence the overall conformation and reactivity of the molecule . This information is relevant to understanding the molecular structure of 2-Bromo-4-methoxy-1,3-dimethylbenzene, as the position of the bromo and methoxy groups can impact its chemical behavior.

Chemical Reactions Analysis

Brominated aromatic compounds participate in various chemical reactions. The reactivity of such compounds can be altered by the presence of methoxy and methyl groups, as seen in the regioselective cleavage reaction of the aromatic methylenedioxy ring . Additionally, the radical bromination of 4-methoxy-1,2-dimethylbenzene to produce 1-(dibromomethyl)-4-methoxy-2-methylbenzene demonstrates the potential for radical-mediated bromination reactions to occur with these types of molecules . These studies suggest that 2-Bromo-4-methoxy-1,3-dimethylbenzene could undergo similar reactions, such as further bromination or substitution reactions, due to the presence of the reactive bromo group.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. For example, the intermolecular interactions, such as O→Br charge-transfer interactions, can affect the compound's physical state and solubility . The presence of electron-donating methoxy groups and electron-withdrawing bromo groups can also influence the compound's reactivity and stability. While specific data on 2-Bromo-4-methoxy-1,3-dimethylbenzene is not provided, the studies of related compounds offer valuable information on how such substituents can affect the properties of brominated aromatics.

Scientific Research Applications

1. Organic Synthesis and Molecular Interactions

2-Bromo-4-methoxy-1,3-dimethylbenzene and its derivatives play a significant role in organic synthesis. For instance, the compound 1-(Dibromomethyl)-4-methoxy-2-methylbenzene is a major product in the radical bromination of 4-methoxy-1,2-dimethylbenzene. This process demonstrates the potential for weak intermolecular O→Br charge-transfer interactions, which are crucial in understanding molecular interactions and synthesis processes (Liu, Kilner, Thornton-Pett, & Halcrow, 2001).

2. Liquid Crystals and Mesogenic Properties

The compound's derivatives are used in synthesizing chiral liquid crystals, a significant area of materials science. For instance, the reaction of pseudo-glucal with Grignard reagents derived from 1-bromo-4-methoxybenzene leads to β-C-aryl glycosides, which are precursors for chiral liquid crystals. These materials' mesogenic properties are influenced by the nature of the substituent on the phenyl ring, indicating its potential in the design and development of new liquid crystal materials (Bertini, Perrin, Sinou, Thozet, & Vill, 2003).

3. Photodynamic Therapy and Cancer Treatment

In the field of photodynamic therapy, especially for cancer treatment, derivatives of 2-Bromo-4-methoxy-1,3-dimethylbenzene show promise. For example, the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been reported. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

4. Fluorescent Dyes and Optical Properties

The derivatives of 2-Bromo-4-methoxy-1,3-dimethylbenzene also find applications in the development of fluorescent dyes. The discovery of unexpected dimerization of methoxymethyl-protected xanthone upon treatment with an aryl lithium reagent derived from 2-bromo-1,3-dimethylbenzene led to the construction of dimeric dyes with two directly connected fluorescent xanthone and xanthene units. These dyes exhibit efficient energy transfer and solvent-dependent fluorescence, highlighting their potential in various optical applications (Katori, Azuma, Ishimura, Kuramochi, & Tsubaki, 2015).

properties

IUPAC Name

3-bromo-1-methoxy-2,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-6-4-5-8(11-3)7(2)9(6)10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADYDSCBJSKXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10504509
Record name 2-Bromo-4-methoxy-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methoxy-1,3-dimethylbenzene

CAS RN

23453-90-9
Record name 2-Bromo-4-methoxy-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Majetich, J Yu - Canadian Journal of Chemistry, 2012 - cdnsciencepub.com
1,3-Dimethyl-2-nitrobenzene was converted to the key intramolecular Friedel–Crafts intermediate 24 in ten steps. Treatment of 24 with TiCl 4 produced tricyclic enone 25 in 61%–75% …
Number of citations: 5 cdnsciencepub.com

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